molecular formula C12H15N3O4 B5710961 N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide

N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide

Cat. No. B5710961
M. Wt: 265.26 g/mol
InChI Key: LVGDSGHAIWIGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPA belongs to the class of nitroaromatic compounds and has been found to possess a unique set of biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of MNPA is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. MNPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, MNPA can induce changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. MNPA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. MNPA has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, MNPA has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPA is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. MNPA is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one of the limitations of MNPA is its potential toxicity, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on MNPA. One area of research is the development of novel MNPA derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of MNPA, which may lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MNPA, which may uncover new applications for this compound in scientific research.

Synthesis Methods

The synthesis of MNPA involves the reaction of 3-nitrophenol with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a reaction with hydroxylamine hydrochloride to yield MNPA. This synthesis method has been optimized to yield high purity and high yield of MNPA, making it a reliable and efficient method for the production of this compound.

Scientific Research Applications

MNPA has been found to have a wide range of potential applications in scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPA has been shown to induce cancer cell death by activating apoptosis and inhibiting cell proliferation, making it a promising candidate for the development of novel cancer therapies.

properties

IUPAC Name

N-[3-nitro-5-(propan-2-ylideneamino)oxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-4-12(16)13-9-5-10(15(17)18)7-11(6-9)19-14-8(2)3/h5-7H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGDSGHAIWIGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)ON=C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-nitro-5-[(propan-2-ylideneamino)oxy]phenyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.